molecular formula C14H9F3N2O3 B451933 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 3319-17-3

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B451933
CAS No.: 3319-17-3
M. Wt: 310.23g/mol
InChI Key: JJJCKJORTNOIAC-UHFFFAOYSA-N
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Description

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, also known as NPBA, is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) . It is a yellow solid at room temperature . Its molecular formula is C14H9F3N2O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass is 310.228 Da .


Physical And Chemical Properties Analysis

This compound is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents .

Scientific Research Applications

  • Synthesis of Poly(arylene ether amide)s

    This compound was used in the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, showcasing high molecular weights and glass transition temperatures. These polymers were soluble in common organic solvents and could form transparent films (Lee & Kim, 2002).

  • Crystal Structure Analysis

    The crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was determined, providing insights into molecular configurations and potential applications in crystallography and materials science (Saeed, Hussain, & Flörke, 2008).

  • Corrosion Inhibition

    Derivatives of this compound were studied for their effectiveness as corrosion inhibitors on mild steel in acidic environments. This research has implications for industrial applications, particularly in materials protection and engineering (Mishra et al., 2018).

  • Antimicrobial and Antiproliferative Studies

    Certain derivatives demonstrated significant in vitro antibacterial and antifungal activities, as well as antiproliferative effects against various cancer cell lines, indicating potential pharmaceutical applications (Kumar et al., 2012).

  • Synthesis of Novel Antimicrobial Agents

    Some derivatives of nitro-substituted salicylic acids, which include this compound, exhibited notable antimycobacterial, antimicrobial, and antifungal activities, with potential in developing new antimicrobial agents (Paraskevopoulos et al., 2015).

  • Precursors for Antitubercular Benzothiazinones

    The compound served as a precursor in the synthesis of benzothiazinones, a class of antituberculosis drug candidates, highlighting its importance in medicinal chemistry (Richter et al., 2021).

Mechanism of Action

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide acts as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9) . This suggests that it may play a role in regulating the activity of these channels, although the exact mechanism of action is not fully understood.

Safety and Hazards

When handling 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, protective measures should be taken to avoid direct skin contact and inhalation . It should be stored properly to avoid contact with oxygen, moisture, and other incompatible substances . Detailed safety data sheets (SDS) and safety procedures should be understood and followed .

Properties

IUPAC Name

4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c15-14(16,17)10-2-1-3-11(8-10)18-13(20)9-4-6-12(7-5-9)19(21)22/h1-8H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCKJORTNOIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366210
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3319-17-3
Record name 4-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3319-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 3-trifluoromethylaniline (1.77 g, 11.0 mmol) and 4-nitrobenzoic acid (1.67 g, 10.0 mmol), the procedure of Reference Example 16 was repeated to obtain 2.48 g (80.0%) of the title compound in the form of colorless powder.
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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